Diethyl ({5-[(furan-2-yl)methyl]furan-2-yl}methyl)phosphonate
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Overview
Description
Diethyl ({5-[(furan-2-yl)methyl]furan-2-yl}methyl)phosphonate is an organic compound that features a phosphonate group attached to a furan ring system Furans are heterocyclic compounds containing a ring structure composed of one oxygen and four carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl ({5-[(furan-2-yl)methyl]furan-2-yl}methyl)phosphonate typically involves the reaction of furan derivatives with phosphonate reagents. One common method is the reaction of 2-furylmethyl bromide with diethyl phosphite under basic conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Diethyl ({5-[(furan-2-yl)methyl]furan-2-yl}methyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the phosphonate group under basic conditions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Diethyl ({5-[(furan-2-yl)methyl]furan-2-yl}methyl)phosphonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl ({5-[(furan-2-yl)methyl]furan-2-yl}methyl)phosphonate involves its interaction with molecular targets through its phosphonate and furan groups. The phosphonate group can form strong bonds with metal ions and enzymes, potentially inhibiting their activity. The furan rings can participate in various chemical reactions, contributing to the compound’s overall reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
Diethyl (furan-2-ylmethyl)phosphonate: Similar structure but with only one furan ring.
Diethyl (2-furyl)phosphonate: Contains a single furan ring attached to the phosphonate group.
Diethyl (5-methylfuran-2-yl)phosphonate: Features a methyl group on the furan ring.
Uniqueness
Diethyl ({5-[(furan-2-yl)methyl]furan-2-yl}methyl)phosphonate is unique due to the presence of two furan rings, which can enhance its reactivity and potential applications. The dual furan structure may provide additional binding sites and increase the compound’s versatility in various chemical and biological contexts.
Properties
CAS No. |
105399-12-0 |
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Molecular Formula |
C14H19O5P |
Molecular Weight |
298.27 g/mol |
IUPAC Name |
2-(diethoxyphosphorylmethyl)-5-(furan-2-ylmethyl)furan |
InChI |
InChI=1S/C14H19O5P/c1-3-17-20(15,18-4-2)11-14-8-7-13(19-14)10-12-6-5-9-16-12/h5-9H,3-4,10-11H2,1-2H3 |
InChI Key |
SUBZHPCOWHBQGS-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC1=CC=C(O1)CC2=CC=CO2)OCC |
Origin of Product |
United States |
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